Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrole ring, a piperidine ring, and a fluorophenyl group . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, fluoropyridines can be synthesized through various methods, including reactions with fluorinating agents . Similarly, pyrrole-containing compounds can be synthesized through multi-component reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine, pyrrole, and piperidine rings would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen-containing rings and the fluorophenyl group. Pyrrole rings, for example, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Techniques : The compound has been synthesized through various methods, such as electrophilic fluorination and nucleophilic aromatic fluoride displacement-cyclization (Eskola et al., 2002), (Kapples & Effland, 1993).
- Crystal Structure and Properties : Studies have elucidated the crystal structure and properties of this compound and related derivatives, revealing information about molecular conformations and interactions (Venkateshan et al., 2019), (Selig et al., 2009).
Biological and Pharmacological Research
- Imaging Agent for Dopamine Receptors : A derivative of this compound was developed as a candidate for imaging dopamine D4 receptors, showing potential in ex vivo studies (Eskola et al., 2002).
- Antimycobacterial Activity : Certain derivatives have shown significant antimycobacterial activity, offering potential therapeutic benefits (Kumar et al., 2008).
- Anticancer Potential : Pyridine-thiazole hybrid molecules, related to this compound, have shown high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibition Studies
- Corrosion Inhibition of Iron : Piperidine derivatives, including those structurally similar to this compound, have been investigated for their corrosion inhibition properties on iron, demonstrating significant effectiveness (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWNFHXBUDPAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333333 | |
Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]- | |
CAS RN |
188343-77-3 | |
Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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